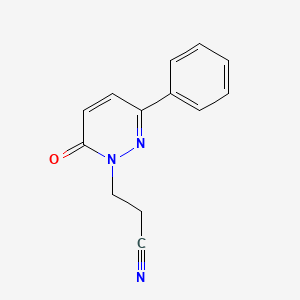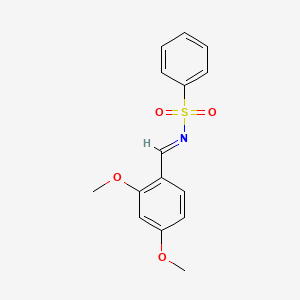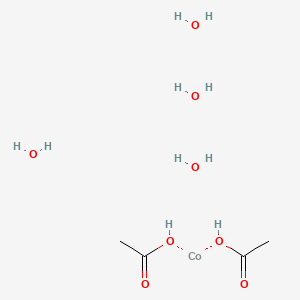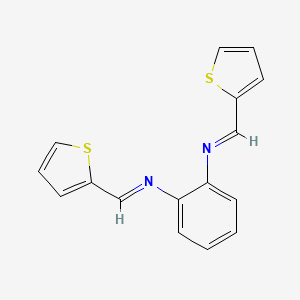
3-((4-Chlorophenoxy)ME)-N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorphenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Hydrazide gehört. Diese Verbindungen sind bekannt für ihre vielfältigen Anwendungen in der medizinischen Chemie, insbesondere als potenzielle therapeutische Mittel aufgrund ihrer biologischen Aktivitäten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((4-Chlorphenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazid umfasst typischerweise die folgenden Schritte:
Bildung des Hydrazids: Der Ausgangsstoff, 4-Chlorphenoxyessigsäure, wird mit Hydrazinhydrat umgesetzt, um das entsprechende Hydrazid zu bilden.
Kondensationsreaktion: Das Hydrazid wird dann unter sauren oder basischen Bedingungen mit einem geeigneten Aldehyd oder Keton, wie z. B. 1-(3-(1H-tetraazol-1-YL)PH)ethanon, kondensiert, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen beinhalten oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-((4-Chlorphenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wobei häufig Reduktionsmittel wie Natriumborhydrid verwendet werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) werden oft eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder krebshemmende Eigenschaften.
Medizin: Als potenzielles therapeutisches Mittel erforscht, da es mit biologischen Zielmolekülen interagieren kann.
Industrie: Bei der Entwicklung neuer Materialien oder als Katalysator bei chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-((4-Chlorphenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Diese Interaktion kann verschiedene biologische Pfade modulieren und zu den beobachteten Wirkungen führen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-((4-Chlorophenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlorphenoxyessigsäurehydrazid: Ein Vorläufer bei der Synthese der Verbindung.
1-(3-(1H-tetraazol-1-YL)PH)ethanon: Ein weiteres Zwischenprodukt, das bei der Synthese verwendet wird.
Andere Hydrazide: Verbindungen mit ähnlichen Strukturen und potenziellen biologischen Aktivitäten.
Einzigartigkeit
3-((4-Chlorphenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu anderen Hydraziden unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
CAS-Nummer |
478251-96-6 |
|---|---|
Molekularformel |
C23H19ClN6O2 |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
3-[(4-chlorophenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H19ClN6O2/c1-16(18-5-3-7-21(13-18)30-15-25-28-29-30)26-27-23(31)19-6-2-4-17(12-19)14-32-22-10-8-20(24)9-11-22/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+ |
InChI-Schlüssel |
FSZZFQBCVYGPIF-WGOQTCKBSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)N4C=NN=N4 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)





![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042756.png)






![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
